N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

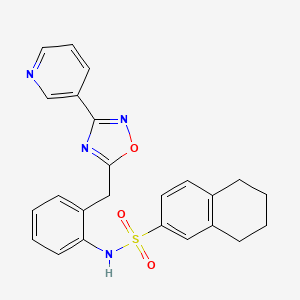

This compound features a tetrahydronaphthalene core substituted with a sulfonamide group at position 2. The phenyl ring at position 2 of the tetrahydronaphthalene is further functionalized with a methyl-linked 3-(pyridin-3-yl)-1,2,4-oxadiazole moiety. The sulfonamide group is a critical pharmacophore often associated with enzyme inhibition, particularly in targeting carbonic anhydrases or tyrosine kinases .

Properties

IUPAC Name |

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c29-32(30,21-12-11-17-6-1-2-7-18(17)14-21)28-22-10-4-3-8-19(22)15-23-26-24(27-31-23)20-9-5-13-25-16-20/h3-5,8-14,16,28H,1-2,6-7,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMQTGKDSBGLSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a novel compound that incorporates a pyridine and oxadiazole moiety within its structure. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyridine ring : Known for its diverse biological properties.

- 1,2,4-Oxadiazole ring : Recognized for its antimicrobial and anticancer activities.

- Tetrahydronaphthalene sulfonamide : Provides additional pharmacological properties.

The molecular formula is , with a molecular weight of 364.45 g/mol.

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole ring demonstrate significant antimicrobial properties. Various studies have tested similar compounds against a range of bacteria and fungi:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate to strong inhibition |

| Escherichia coli | Variable effectiveness |

| Candida albicans | Notable antifungal activity |

| Mycobacterium tuberculosis | Strong activity against both drug-sensitive and resistant strains |

In particular, the presence of substituents on the phenyl ring can enhance the antimicrobial efficacy by increasing solubility or modifying interaction with microbial targets .

Anticancer Activity

The oxadiazole derivatives have also been studied for their anticancer properties. Mechanistic studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation:

- Target Enzymes : Thymidylate synthase, histone deacetylase (HDAC), topoisomerase II.

- Mechanism : Inhibition of these enzymes disrupts DNA synthesis and repair mechanisms in cancer cells .

Study 1: Antitubercular Activity

Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular effects. The most active compounds showed significant inhibition against Mycobacterium bovis BCG. Molecular docking studies revealed strong binding affinities to the enoyl reductase (InhA) enzyme, crucial for mycolic acid biosynthesis .

Study 2: Structure-Activity Relationship (SAR)

Research by Desai et al. focused on pyridine-based 1,3,4-oxadiazole hybrids. The study highlighted that modifications to the alkyl chain length significantly influenced antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with longer chains exhibited enhanced potency compared to standard antibiotics like gentamicin .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds inhibit critical enzymes involved in cell wall synthesis and DNA replication.

- Cell Membrane Disruption : Some derivatives may integrate into microbial membranes, leading to increased permeability and cell lysis.

- Interference with Metabolic Pathways : Oxadiazole derivatives can affect various metabolic pathways essential for microbial survival and proliferation .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of sulfonamide compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of novel sulfonamide derivatives that demonstrated promising anticancer activities through mechanisms involving apoptosis induction and cell cycle arrest . The incorporation of the pyridine and oxadiazole moieties into the sulfonamide framework enhances biological activity by targeting specific molecular pathways associated with cancer progression.

Anti-inflammatory Properties

Another critical application of this compound is in the field of anti-inflammatory drug development. Molecular docking studies have suggested that compounds containing similar structural motifs can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a pivotal role in inflammatory responses . The potential to modulate inflammatory pathways makes this compound a candidate for further exploration as a therapeutic agent for inflammatory diseases.

Antifungal Activity

The compound's structural similarities to known antifungal agents suggest its potential application in treating fungal infections. Research involving pyridine-based sulfonamides has shown efficacy against various Candida species, indicating that modifications to the oxadiazole and sulfonamide components could enhance antifungal activity . Studies have reported that certain derivatives exhibit greater efficacy than traditional antifungal treatments like fluconazole.

Molecular Docking and Structure-Activity Relationship Studies

Molecular docking studies are essential for understanding how N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide interacts with biological targets. These studies help elucidate the structure-activity relationship (SAR) of the compound and guide future synthetic modifications to improve potency and selectivity against specific targets . By optimizing these interactions, researchers can enhance the therapeutic profiles of new drug candidates derived from this compound.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that facilitate the formation of its complex structure. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds . This rigorous approach ensures that only high-quality compounds are evaluated for biological activity.

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural Analog 1: ((5S)-5-((Tetrahydro-2H-pyran-2-yl)oxy)-5,6,7,8-tetrahydronaphthalen-2-yl)methanol

Key Differences :

- Core Structure : Shares the tetrahydronaphthalene backbone but lacks the sulfonamide and oxadiazole groups.

- Substituents : Features a tetrahydro-2H-pyran-protected hydroxyl group at position 5 and a hydroxymethyl group at position 2.

- Synthesis : Synthesized via protection of (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate with 3,4-dihydro-2H-pyran, followed by reduction with LAH (lithium aluminum hydride) .

Implications :

Structural Analog 2: (S)-N-(1-((5-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide

Key Differences :

Implications :

- The propionamide group may reduce acidity compared to sulfonamide, altering target selectivity.

Structural Analog 3: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides

Key Differences :

- Oxadiazole Variant : Uses a 1,3,4-oxadiazole ring instead of 1,2,4-oxadiazole, with a thiazole substituent.

- Linker : Features a sulfanylpropanamide spacer instead of a direct methyl-phenyl linkage.

Implications :

- The thiazole and sulfanyl groups may enhance antimicrobial or anticancer activity compared to pyridinyl-oxadiazole systems .

Comparative Analysis Table

Research Findings and Limitations

- Activity Gaps : Evidence lacks direct pharmacological data for the target compound; comparisons are inferred from structural analogs.

- Synthetic Challenges : The target compound’s synthesis likely requires oxadiazole ring formation (similar to ) and sulfonamide coupling, which may involve harsh conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.